2-氨基甲基-4-(4-氟苄基)吗啉

描述

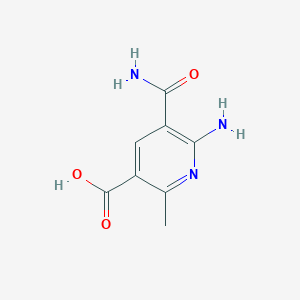

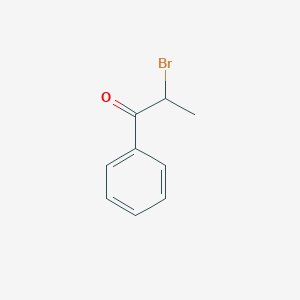

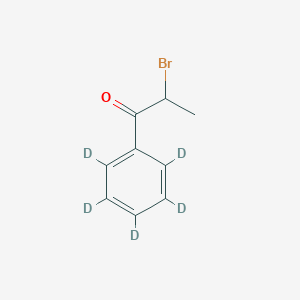

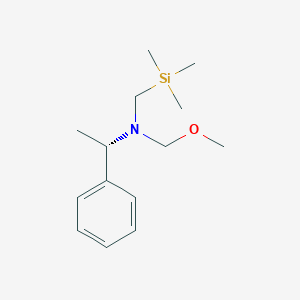

2-Aminomethyl-4-(4-fluorobenzyl)morpholine is a chemical compound that has been identified as an intermediate in the synthesis of mosapride, a gastroprokinetic agent. This compound is part of a broader class of benzamides that have been studied for their potential in enhancing gastric emptying activity and their selectivity in gastrokinetic activity without antagonizing dopamine D2 receptors .

Synthesis Analysis

The synthesis of 2-aminomethyl-4-(4-fluorobenzyl)morpholine has been achieved through an asymmetric process. The key steps involve the regioselective opening of homochiral epichlorohydrin with 4-fluorobenzylamine, followed by reduction and amination. This method results in high enantiomeric excess (ee) of greater than 98%, which is significant for the potential therapeutic application of the compound. The overall yield of this synthesis is approximately 35%, indicating a moderately efficient process .

Molecular Structure Analysis

While the specific molecular structure analysis of 2-aminomethyl-4-(4-fluorobenzyl)morpholine is not detailed in the provided papers, related compounds with morpholine as a core structure have been synthesized and analyzed. For instance, compounds with a morpholino group attached to an indazole ring have been synthesized and their crystal structures have been determined using single crystal X-ray diffraction. These studies provide insights into the spatial arrangement of atoms within the molecules and can inform the understanding of how similar morpholine-containing compounds, like 2-aminomethyl-4-(4-fluorobenzyl)morpholine, may interact with biological targets .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-aminomethyl-4-(4-fluorobenzyl)morpholine are characterized by the use of epichlorohydrin and 4-fluorobenzylamine as starting materials. The reaction pathway includes steps such as regioselective ring opening, reduction, and amination, which are common in the synthesis of morpholine derivatives. These reactions are crucial for achieving the desired stereochemistry and high purity of the final product .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-aminomethyl-4-(4-fluorobenzyl)morpholine are not explicitly discussed in the provided papers. However, the properties of similar compounds, such as solubility, melting point, and stability, can be inferred based on the functional groups present in the molecule. The presence of the morpholine ring and the fluorobenzyl group suggests that the compound may have moderate polarity and could exhibit solubility in organic solvents. The physical and chemical properties are important for the compound's application as a pharmaceutical intermediate, as they affect its handling, storage, and formulation .

科学研究应用

合成和结构分析

Shukla 等人(2014 年)的一项研究详细阐述了具有生物活性的 1,2,4-三唑衍生物的合成和表征,包括具有吗啉甲基基团的氟衍生物。这些化合物表现出一系列分子间相互作用,这对于理解它们的生物学应用至关重要。详细的结构分析提供了对这些相互作用性质的见解,有助于设计具有所需生物活性的新分子 (Shukla, Mohan, Vishalakshi, & Chopra, 2014)。

Banu 等人(2013 年)的另一项研究重点是合成和咪唑并[2,1-b][1,3,4]噻二唑的吗啉甲基衍生物的晶体结构分析。该研究提供了对分子结构和分子间相互作用的见解,表明该化合物具有进一步生物学应用的潜力 (Banu, Vasundhara, Lamani, Khazi, & Begum, 2013)。

生物活性及应用

唐和符(2018 年)合成了一种包含吗啉甲基基团的化合物,该化合物对各种癌细胞系的增殖具有抑制作用。这项研究突出了此类化合物在癌症治疗中的潜在治疗应用 (Tang & Fu, 2018)。

在磷氮化合物领域,Binici 等人(2021 年)合成了包含 4-氟苄基基团的衍生物,并检查了它们对不同癌细胞系的生物活性。他们的研究结果表明,这些化合物可以作为开发新的抗癌剂的基础 (Binici, Elmas, Okumuş, Tayhan, Hökelek, Şeker, Açık, & Kılıç, 2021)。

Menteşe 等人(2015 年)探讨了含有吗啉环的苯并咪唑衍生物的 α-葡萄糖苷酶抑制、抗菌和抗氧化活性。此类研究对于发现具有多种治疗效果的新药至关重要 (Menteşe, Ülker, & Kahveci, 2015)。

安全和危害

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statement is H302, indicating that it is harmful if swallowed . The precautionary statements are P301+P312+P330, suggesting that if swallowed, call a poison center or doctor if you feel unwell, and rinse mouth .

属性

IUPAC Name |

[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2O/c13-11-3-1-10(2-4-11)8-15-5-6-16-12(7-14)9-15/h1-4,12H,5-9,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHSPPBBJOLKJDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CC2=CC=C(C=C2)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00437216 | |

| Record name | 1-{4-[(4-Fluorophenyl)methyl]morpholin-2-yl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Aminomethy-4-(4-Fluorobenzyl)Morpholine | |

CAS RN |

112914-13-3 | |

| Record name | 2-Aminomethyl-4-(4-fluorobenzyl)morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112914-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-{4-[(4-Fluorophenyl)methyl]morpholin-2-yl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Morpholinemethanamine, 4-[(4-fluorophenyl)methyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,4S)-2-Benzyl-2,5-Diazabicyclo[2.2.1]heptane](/img/structure/B137512.png)

![alpha-[1-[(2-Hydroxyethyl)amino]ethyl]benzyl alcohol hydrochloride](/img/structure/B137514.png)

![Phenol, 2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-5-[3-[(2-ethylhexyl)oxy]-2-hydroxypropoxy]-](/img/structure/B137528.png)